BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) [, , , ]. HDACs are a class of enzymes that remove acetyl groups from histones, proteins that package and order DNA. This deacetylation process typically results in transcriptional repression []. By selectively inhibiting HDAC3, BRD3308 can modulate gene expression and influence various cellular processes.
BRD3308 was synthesized at the Broad Institute, achieving a purity greater than 95% . It belongs to the class of compounds known as histone deacetylase inhibitors, specifically targeting HDAC3. This classification is significant as it underscores its role in epigenetic regulation and potential implications in cancer therapy, neurodegenerative diseases, and inflammatory conditions .
The synthesis of BRD3308 typically involves organic synthesis techniques, including solid-phase peptide synthesis or combinatorial chemistry approaches. Although specific synthetic routes are not extensively detailed in the literature, these methods allow for the creation of derivatives that can modulate the activity of HDAC3 selectively . The compound's design focuses on optimizing interactions with the active site of HDAC3 to enhance its inhibitory potency while minimizing effects on other HDAC family members.
The molecular structure of BRD3308 includes a core scaffold that facilitates its binding to HDAC3. The specific structural details are crucial for understanding how BRD3308 interacts with its target enzyme, influencing its selectivity and efficacy. While exact structural data such as crystal structures may not be publicly available, computational modeling and docking studies have indicated that BRD3308 binds effectively to the active site of HDAC3, altering its conformation and inhibiting its enzymatic activity .
BRD3308 primarily functions through the inhibition of HDAC3 activity. This inhibition disrupts the normal deacetylation process, leading to increased acetylation of histones and altered gene expression patterns. The compound has been shown to suppress oxidative stress and pyroptosis in macrophages by modulating histone acetylation, which is critical in inflammatory responses . In vitro studies have demonstrated that BRD3308 can alter cellular pathways associated with oxidative stress regulation and apoptosis, highlighting its potential therapeutic effects beyond mere enzyme inhibition .
The mechanism of action for BRD3308 involves binding to the active site of HDAC3, which inhibits its enzymatic activity. This binding alters the conformation of HDAC3, preventing it from deacetylating histones and other substrates. Consequently, this leads to increased histone acetylation levels, particularly at lysine 27 (H3K27Ac), which is associated with enhanced gene expression . The modulation of gene expression by BRD3308 has implications for various biological processes including cell proliferation, differentiation, and apoptosis.
While detailed physical properties such as melting point or solubility are not extensively documented in the available literature, BRD3308's chemical properties are characterized by its high selectivity for HDAC3 compared to other isoforms. The compound's efficacy is underscored by its low IC50 values for HDAC3 relative to other histone deacetylases . Such selectivity is crucial for minimizing off-target effects in therapeutic applications.
BRD3308 has several scientific applications primarily due to its role as an HDAC3 inhibitor. It has been investigated for potential therapeutic roles in:
BRD3308 (C₁₅H₁₄FN₃O₂; CAS 1550053-02-5) is a small-molecule histone deacetylase (HDAC) inhibitor distinguished by its high selectivity for HDAC3. This compound emerged from efforts to overcome the limitations of pan-HDAC inhibitors, which exhibit significant off-target effects due to non-selective inhibition across multiple HDAC isoforms [1] [7]. BRD3308’s pharmacological profile enables precise targeting of HDAC3-dependent epigenetic pathways implicated in diabetes, oncology, neuroinflammation, and immune regulation. Its mechanism involves zinc ion chelation in the HDAC3 catalytic pocket, leading to increased histone acetylation and reactivation of silenced genes [2] [4].
BRD3308 was developed through rational drug design based on the ortho-aminoanilide pharmacophore of CI-994 (tacedinaline), an early HDAC inhibitor. Researchers systematically modified the cap group and linker regions to enhance HDAC3 specificity [7]. Key milestones include:
Table 1: Key Developmental Milestones of BRD3308
Year | Development Phase | Significant Findings |
---|---|---|
2015 | Lead Optimization | Structural modifications of CI-994 scaffold enhanced HDAC3 selectivity 23-fold over HDAC1/2 |
2017 | Preclinical Validation | Prevented diabetes onset in NOD mice by reducing β-cell apoptosis [3] |
2020 | Mechanism Expansion | Demonstrated latency reversal in HIV-1 via LTR activation [1] |
2023 | Disease Scope Extension | Suppressed microglial pyroptosis in brain hemorrhage models [6] |
BRD3308 belongs to the class I-selective HDAC inhibitors, specifically targeting HDAC3 within the zinc-dependent HDAC family. Its classification is defined by:
Table 2: Selectivity Profile of BRD3308 Across Class I HDACs
HDAC Isoform | IC₅₀ (nM) | Selectivity Ratio vs. HDAC3 | Biological Role |
---|---|---|---|
HDAC3 | 54 | 1.0 | Corepressor complex regulation |
HDAC1 | 1,260 | 23.3 | Chromatin remodeling |
HDAC2 | 1,340 | 24.8 | Transcriptional repression |
HDAC8 | >10,000 | >185 | Telomerase activity modulation |
BRD3308’s molecular structure comprises three domains critical for its selectivity:
Structural determinants of selectivity include:
Table 3: Key Structural Determinants of BRD3308-HDAC3 Interaction
Structural Element | Amino Acid in HDAC3 | Amino Acid in HDAC1/2 | Role in Selectivity |
---|---|---|---|
Position 92 | Aspartic acid (Asp92) | Glutamic acid (Glu) | Hydrogen bonding with cap group |
Position 107 | Tyrosine (Tyr107) | Serine (Ser) | Steric hindrance for bulky inhibitors |
Position 199 | Phenylalanine (Phe199) | Tyrosine (Tyr) | Enhanced hydrophobic interactions |
Foot Pocket | Val13, Leu29 | Ile13, Ile29 | Optimal accommodation of fluorophenyl cap |
Chemical Properties:
BRD3308 exemplifies structure-driven HDAC3 inhibition, leveraging subtle active-site variations to achieve isoform specificity. This precision enables its application in diseases where HDAC3 dysregulation is pathognomonic, including type 1 diabetes, CREBBP-mutant lymphomas, and neuroinflammatory disorders [3] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7